molecular formula C15H16ClN3O B2983587 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448031-45-5

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2983587
CAS No.: 1448031-45-5
M. Wt: 289.76
InChI Key: DGVUBRDDRFHASB-UHFFFAOYSA-N
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Description

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Benzamide Formation: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyrazole derivative with the benzamide under conditions that facilitate the formation of the desired amide bond, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the benzamide moiety.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while substitution reactions could produce a variety of benzamide derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in many biologically active molecules, making this compound a valuable starting point for drug discovery.

Medicine

In medicinal chemistry, 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyrazol-3-ylmethyl)benzamide: Lacks the cyclopropyl and methyl groups, which may affect its reactivity and biological activity.

    N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide:

Uniqueness

The presence of both the chloro group and the cyclopropyl-substituted pyrazole ring in 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide makes it unique. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-19-14(10-6-7-10)8-11(18-19)9-17-15(20)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVUBRDDRFHASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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